![molecular formula C19H15ClN4O B14178809 2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide CAS No. 921754-17-8](/img/structure/B14178809.png)
2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide typically involves the diazotization of 4-chloroaniline followed by coupling with 2-aminobenzamide. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt. The general reaction scheme is as follows:
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then coupled with 2-aminobenzamide in an alkaline medium to form the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the stability of the diazonium intermediate and to optimize the coupling reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds or primary amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by forming stable complexes with the enzyme. This interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-N-(4-chlorophenyl)benzamide: Similar structure but lacks the azo group.
4-(4-Chlorophenylazo)aniline: Contains the azo group but lacks the benzamide moiety.
2-Amino-5-chlorobenzamide: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide is unique due to the presence of both the azo group and the benzamide moiety, which confer distinct chemical and biological properties. The azo group allows for various chemical modifications, while the benzamide moiety provides the potential for biological activity and enzyme inhibition.
This compound’s versatility and unique properties make it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
921754-17-8 |
|---|---|
Formule moléculaire |
C19H15ClN4O |
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
2-amino-N-[4-[(4-chlorophenyl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C19H15ClN4O/c20-13-5-7-15(8-6-13)23-24-16-11-9-14(10-12-16)22-19(25)17-3-1-2-4-18(17)21/h1-12H,21H2,(H,22,25) |
Clé InChI |
QTEYQWRRCIXBOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


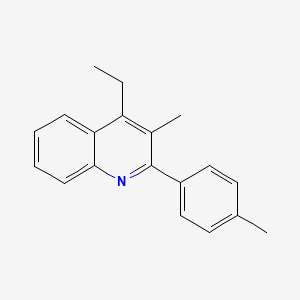

![3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B14178746.png)
![5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14178754.png)
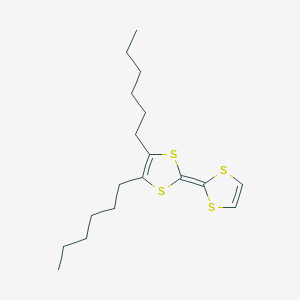

![1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14178781.png)

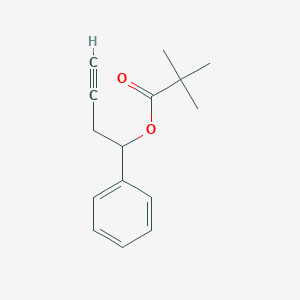
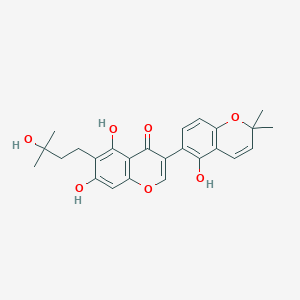
![5,5'-Bis[(thiophen-2-yl)ethynyl]-2,2'-bipyridine](/img/structure/B14178792.png)
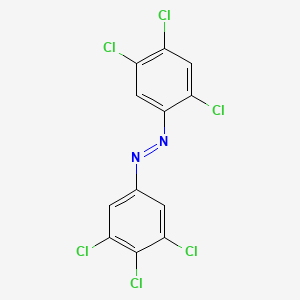
![(2S)-2-[1-(2-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14178804.png)
![[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14178806.png)
